1-(3-Phenylpropyl)cyclopropan-1-amine
Description
1-(3-Phenylpropyl)cyclopropan-1-amine is a cyclopropane-derived amine featuring a 3-phenylpropyl substituent. Its synthesis involves the reaction of 3-phenylpropan-1-amine with Woollins reagent ([PhP(Se)(µ-Se)]₂), a selenium-based reagent known for facilitating cyclopropane ring formation .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(3-phenylpropyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c13-12(9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 |
InChI Key |
HHRAVVNCEXKKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-phenylpropylamine with a cyclopropanation reagent such as diazomethane in the presence of a palladium catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic conditions, nucleophiles such as halides or amines.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
1-(3-Phenylpropyl)cyclopropan-1-amine has several scientific research applications .
Overview
- Structure and Properties this compound has the molecular formula . It is also identified by the CAS number 1368709-11-8 .
Scientific Research Applications
- Pharmaceutical Research This compound is related to N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives, which are useful in treating conditions such as pain and pruritus by modulating the activity of the TrpA1 ion channel .
- LSD1 Inhibitors Cyclopropylamines, including derivatives of this compound, are used as LSD1 inhibitors .
- Modafinil Analogues Novel Modafinil analogues have been synthesized by reducing the terminal amide and appending a 3-phenylpropyl substituent .
Chemical Context and Reactions
- Reactions The synthesis of 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine involves introducing a pentafluoroethyl group to the pyridine ring through reaction of 2-aminopyridine with a pentafluoroethylating agent under controlled conditions, typically in an inert atmosphere to prevent side reactions.
-
Related Derivatives
- 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine This compound is unique due to its pentafluoroethyl group, enhancing its stability, lipophilicity, and reactivity compared to analogs with fewer or more fluorine atoms, making it valuable in scientific and industrial applications.
- N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives These derivatives modulate the activity of the TrpA1 ion channel and are useful in treating pain and pruritus .
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain energy can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The phenylpropylamine moiety may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs of 1-(3-Phenylpropyl)cyclopropan-1-amine, highlighting substituents, molecular formulas, molecular weights, and notable properties:
Key Differences and Implications
- Halogenation: Fluorine and chlorine substituents (e.g., in ) improve metabolic stability and membrane permeability, critical for drug design. Bromine () may enhance binding affinity in kinase inhibitors. Steric Hindrance: Bulky groups like the difluorocyclobutyl moiety () may reduce enzymatic degradation but limit solubility.
Synthetic Accessibility :
Applications :
Research Findings and Trends
- Bioactivity: Cyclopropanamine derivatives with aromatic substituents are explored as monoamine oxidase inhibitors (MAOIs) and serotonin receptor modulators. The 3-phenylpropyl chain in the parent compound may confer unique binding interactions with hydrophobic enzyme pockets.
- Thermal Stability : Cyclopropane rings generally impart strain-driven reactivity, but halogenation (e.g., fluorine in ) can stabilize the molecule against thermal degradation.
- Solubility Challenges : Hydrophobic substituents (e.g., phenylpropyl, chlorophenyl) often necessitate salt formation (e.g., hydrochloride salts in ) to improve aqueous solubility.
Biological Activity
1-(3-Phenylpropyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C12H17N
- Molecular Weight : 189.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. Preliminary studies indicate that it may exhibit enzyme inhibition properties and receptor binding capabilities, which are critical for its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity contributes to disease pathology. For example, enzyme inhibitors can play a role in cancer therapy by blocking pathways that lead to tumor growth.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key properties and biological activities of similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclopropane derivative | Enzyme inhibition, receptor binding |
| (±)-Citalopram | Selective serotonin reuptake inhibitor | Antidepressant effects |
| (±)-Dextromethorphan | Morphinan derivative | Antitussive, NMDA receptor antagonist |
Case Studies and Research Findings
Several studies have explored the biological activities of cyclopropane derivatives, indicating a range of pharmacological effects:
- Antitumor Activity : A study demonstrated that cyclopropane derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Neurological Effects : Research on similar compounds suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This opens avenues for investigating this compound in neurodegenerative disease models .
- Antimicrobial Properties : Some cyclopropane derivatives have shown promising antimicrobial activity, indicating that this compound could be evaluated for its efficacy against bacterial and fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
